Quinoline, 6-(2-propen-1-yloxy)-
Overview
Description
Quinoline, 6-(2-propen-1-yloxy)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development . The addition of the 6-(2-propen-1-yloxy) group to the quinoline structure potentially enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 6-(2-propen-1-yloxy)-, can be achieved through various established protocols. Common methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the cyclization of aniline derivatives with different reagents under acidic or basic conditions, often using catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized versions of the aforementioned methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can reduce double bonds or other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
Scientific Research Applications
Quinoline, 6-(2-propen-1-yloxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of Quinoline, 6-(2-propen-1-yloxy)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The specific mechanism of action depends on the compound’s structure and the biological system it interacts with.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar chemical properties but different biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with distinct pharmacological properties.
Uniqueness
Quinoline, 6-(2-propen-1-yloxy)- is unique due to the presence of the 6-(2-propen-1-yloxy) group, which can enhance its reactivity and biological activity compared to other quinoline derivatives. This modification allows for the exploration of new chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
6-prop-2-enoxyquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-8-14-11-5-6-12-10(9-11)4-3-7-13-12/h2-7,9H,1,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUDSZHYRJKTOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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